molecular formula C21H18FN3OS B11424114 3-benzyl-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-benzyl-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11424114
M. Wt: 379.5 g/mol
InChI Key: QLUDBMGLGDPYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: is a complex heterocyclic compound. Let’s break down its structure:

  • The core structure consists of a pyrido[2,1-b][1,3,5]thiadiazine ring fused with a benzene ring.
  • It contains a benzyl group (C₆H₅CH₂-) attached to the pyridine nitrogen.
  • The 4-fluorophenyl group (C₆H₄F-) is also present, contributing to its overall properties.

Preparation Methods

The synthesis of this compound involves several steps. While I don’t have specific data on this exact compound, I can provide general insights:

    Industrial Production Methods: Large-scale production typically involves multistep synthetic routes. Researchers often optimize these methods for efficiency and yield.

    Synthetic Routes: One possible synthetic route could involve cyclization of appropriate precursors, followed by functional group modifications. Consult specialized literature for detailed protocols.

Chemical Reactions Analysis

Let’s explore the reactions this compound might undergo:

    Oxidation/Reduction: Depending on the substituents, it could undergo oxidation (e.g., conversion of a thioether to a sulfoxide) or reduction (e.g., converting a carbonyl to an alcohol).

    Substitution: Nucleophilic substitution reactions (e.g., SN1 or SN2) may occur at the benzyl carbon or other sites.

    Common Reagents: Reagents like sodium borohydride (NaBH₄), hydrogen peroxide (H₂O₂), and Lewis acids (e.g., AlCl₃) might be involved.

    Major Products: These reactions could yield derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Researchers explore various applications:

    Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).

    Biological Studies: Assess its effects on cellular processes, receptors, and enzymes.

    Materials Science: Explore its use in organic electronics or materials with specific properties.

Mechanism of Action

  • The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).
  • It may modulate signaling pathways or affect cellular processes.

Comparison with Similar Compounds

    Uniqueness: Compare it to structurally related compounds (e.g., other pyrido[2,1-b][1,3,5]thiadiazines) to highlight its distinct features.

    Similar Compounds: Explore related molecules, such as other heterocycles or carbonitriles.

Remember that specific experimental data and detailed studies would provide more accurate insights. For precise information, consult scientific literature or databases .

Properties

Molecular Formula

C21H18FN3OS

Molecular Weight

379.5 g/mol

IUPAC Name

3-benzyl-8-(4-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H18FN3OS/c22-17-8-6-16(7-9-17)18-10-20(26)25-13-24(12-15-4-2-1-3-5-15)14-27-21(25)19(18)11-23/h1-9,18H,10,12-14H2

InChI Key

QLUDBMGLGDPYGW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CC=C3)C#N)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.